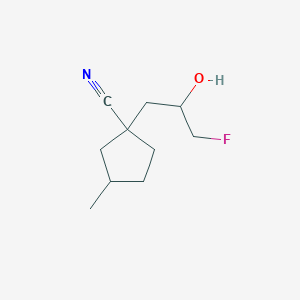
1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a fluoro-hydroxypropyl group attached to a cyclopentane ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile typically involves multiple steps. One common method includes the reaction of 1,2-epoxypropyl tosylate with a fluoride source to introduce the fluoro group, followed by subsequent reactions to form the hydroxypropyl and carbonitrile functionalities. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as potassium fluoride .
Industrial Production Methods: Industrial production of this compound may involve automated synthesis techniques to ensure high yield and purity. For example, the use of automated radiosynthesis systems has been reported for similar compounds, which can streamline the production process and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiols under basic conditions.
Major Products:
Oxidation: Formation of 1-(3-Fluoro-2-oxopropyl)-3-methylcyclopentane-1-carbonitrile.
Reduction: Formation of 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of specialized materials and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro and hydroxy groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
1-(3-Fluoro-2-hydroxypropyl)-2-nitroimidazole: Known for its use in imaging hypoxia in tumors.
3-(3-Fluoro-2-hydroxypropyl)sulfanyl-1-propanol: Another compound with a similar fluoro-hydroxypropyl group.
Uniqueness: 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile is unique due to its combination of a cyclopentane ring with a carbonitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Biological Activity
1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following structural formula:
Research indicates that this compound may exhibit biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : The presence of the carbonitrile group suggests potential interactions with enzymes involved in metabolic pathways.
- Receptor Modulation : The fluorinated moiety may enhance binding affinity to certain biological receptors, influencing cellular signaling pathways.
Pharmacological Effects
Studies have documented several pharmacological effects associated with this compound:
- Anticancer Activity : Preliminary investigations have shown that the compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and A549 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| A549 | 12.7 |
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against pathogenic strains. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Study on Anticancer Activity : A study published in 2024 explored the effect of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with a notable increase in apoptotic markers such as caspase activation and PARP cleavage.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Properties
Molecular Formula |
C10H16FNO |
|---|---|
Molecular Weight |
185.24 g/mol |
IUPAC Name |
1-(3-fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C10H16FNO/c1-8-2-3-10(4-8,7-12)5-9(13)6-11/h8-9,13H,2-6H2,1H3 |
InChI Key |
RJXJVIUQZRXAHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CC(CF)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















